Chromium hydroxide

Descripción

Propiedades

IUPAC Name |

chromium;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3H2O/h;3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMQZGGLHVSEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

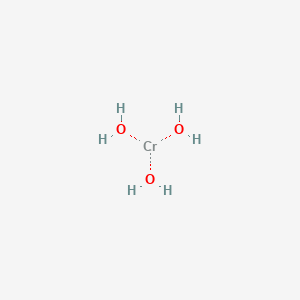

Molecular Formula |

CrH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051651 | |

| Record name | Chromium trihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.042 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Blue to green solid; [ICSC] Practically insoluble in water; [Merck Index], BLUE-TO-GREEN POWDER OR BLACK PARTICLES. | |

| Record name | Chromium hydroxide (Cr(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium trihydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHROMIUM (III) HYDROXIDE HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In an experiment performed under inert gas atmosphere, the solubility /in water/ of freshly precipitated chromium(III) hydroxide was determined from under-saturation and from over-saturation at different pH. As an amphoteric hydroxide, the solubility curve of chromium(III) hydroxide is parabolic, depending on pH. The solubility is as follows: >pH 4: moderately soluble; pH 6.8 - 11.5: insoluble; > pH 11.5 - 14 slightly soluble ... at pH 4, the solubility was about 520 mg/L; at pH 6.8 to 11.8, the solubility was about 0.005 mg/L, Insoluble in water, Soluble in acids and strong alkalies, Solubility in water: none | |

| Record name | CHROMIUM TRIHYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM (III) HYDROXIDE HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Green, gelatinous precipitate | |

CAS No. |

1308-14-1 | |

| Record name | Chromium trihydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001308141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium hydroxide (Cr(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium trihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium (III) hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIUM TRIHYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHROMIUM (III) HYDROXIDE HYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1455 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Properties of Chromium (III) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the fundamental chemical properties of Chromium (III) hydroxide, Cr(OH)₃. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistically-grounded understanding of this inorganic compound. This document moves beyond a simple recitation of facts to explore the causality behind its synthesis, solubility, amphoteric nature, thermal decomposition, and redox behavior. All discussed protocols are presented as self-validating systems, and key claims are substantiated with citations to authoritative sources.

Introduction: The Nature of Chromium (III) Hydroxide

Chromium (III) hydroxide, with the chemical formula Cr(OH)₃, is an inorganic compound that typically presents as a green, gelatinous precipitate.[1][2] It is a polymeric substance with an undefined structure and low solubility in water.[3] The freshly precipitated form is often hydrated and can be represented as Cr(OH)₃·nH₂O.[1] This compound is of significant interest due to its applications as a pigment (notably in Guignet's green), a catalyst in organic reactions, a tanning agent in the leather industry, and as a mordant in textile dyeing.[1] Its unique chemical behaviors, particularly its amphoterism, are central to its utility and are a key focus of this guide.

Synthesis of Chromium (III) Hydroxide: A Practical Approach

The most common and straightforward synthesis of Cr(OH)₃ is through precipitation from an aqueous solution containing a chromium (III) salt by the addition of an alkali.[1][2][4] The choice of reagents and reaction conditions is critical to obtaining a precipitate with desirable physical and chemical properties.

Standard Precipitation Protocol

This protocol describes the synthesis of Cr(OH)₃ from chromium (III) chloride and sodium hydroxide.

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a 0.5 M solution of chromium (III) chloride (CrCl₃) by dissolving the appropriate mass of CrCl₃·6H₂O in deionized water.

-

Prepare a 1.5 M solution of sodium hydroxide (NaOH) by dissolving the appropriate mass of NaOH pellets in deionized water. Allow the solution to cool to room temperature.

-

-

Precipitation:

-

Place the CrCl₃ solution in a beaker equipped with a magnetic stirrer.

-

Slowly add the NaOH solution dropwise to the CrCl₃ solution while stirring continuously. The addition of a base will result in the formation of a green gelatinous precipitate of Cr(OH)₃. The balanced chemical equation for this reaction is: CrCl₃ + 3NaOH → Cr(OH)₃(s) + 3NaCl[1]

-

-

Isolation and Purification:

-

Continue the addition of NaOH until the pH of the supernatant is approximately 7-8.

-

Allow the precipitate to settle.

-

Decant the supernatant and wash the precipitate several times with deionized water to remove any soluble impurities, such as sodium chloride.

-

Collect the precipitate by filtration using a Buchner funnel.

-

Dry the precipitate in a low-temperature oven (around 100°C) to obtain a fine powder.[4]

-

Causality Behind Experimental Choices:

-

Slow, dropwise addition of NaOH: This ensures localized high concentrations of hydroxide ions are avoided, which could lead to the formation of soluble chromite complexes, thereby reducing the yield of the desired precipitate.

-

Continuous stirring: This promotes homogeneity and ensures uniform particle size of the precipitate.

-

Thorough washing: This is crucial to remove any ionic impurities that may be adsorbed onto the surface of the gelatinous precipitate.

Caption: Synthesis of Cr(OH)₃ via precipitation.

Core Chemical Properties

Physical Properties

Chromium (III) hydroxide is typically a blue-green or gray-green powder or a gelatinous precipitate.[1][2][4] It is practically insoluble in water.[2][4]

| Property | Value | Source |

| Molecular Formula | Cr(OH)₃ | [1] |

| Molar Mass | 103.02 g/mol | [1] |

| Appearance | Green, gelatinous precipitate; blue-green powder | [1][2] |

| Solubility in Water | Nearly insoluble | [1][2][4] |

| Solubility Product (Ksp) | 6.3 x 10⁻³¹ | [1] |

Solubility and Solubility Product (Ksp)

The extremely low solubility of Cr(OH)₃ in water is quantified by its solubility product constant (Ksp). The dissolution equilibrium in water is:

Cr(OH)₃(s) ⇌ Cr³⁺(aq) + 3OH⁻(aq)

The Ksp expression is: Ksp = [Cr³⁺][OH⁻]³

The reported Ksp value for Cr(OH)₃ is approximately 6.3 x 10⁻³¹.[1] Another source cites a value of 1.6 x 10⁻³⁰.[5] This low value indicates that the concentration of dissolved ions in a saturated solution is very small, confirming its near-insolubility in neutral water.

Amphoteric Nature: A Duality in Reactivity

A defining characteristic of Cr(OH)₃ is its amphoteric behavior, meaning it can react as both a base and an acid.[1][3][6] This property is crucial for its applications in various chemical processes.

In the presence of a strong acid, Cr(OH)₃ acts as a base, dissolving to form the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, and water.[6][7][8]

Cr(OH)₃(s) + 3H⁺(aq) → Cr³⁺(aq) + 3H₂O(l)[7]

More accurately, the reaction can be represented as:

Cr(OH)₃(s) + 3H₃O⁺(aq) ⇌ [Cr(H₂O)₆]³⁺(aq)

In the presence of a strong base, Cr(OH)₃ acts as an acid, dissolving to form the chromite ion, which can be represented as [Cr(OH)₄]⁻ or, more accurately in concentrated solutions, as the hexahydroxochromate(III) ion, [Cr(OH)₆]³⁻.[1][6][9]

Cr(OH)₃(s) + OH⁻(aq) → [Cr(OH)₄]⁻(aq)[6]

Or with excess base:

Cr(OH)₃(s) + 3OH⁻(aq) ⇌ [Cr(OH)₆]³⁻(aq)

Caption: Amphoteric reactions of Cr(OH)₃.

Thermal Decomposition

Upon heating, chromium (III) hydroxide undergoes decomposition to yield chromium (III) oxide (Cr₂O₃), a stable green pigment, and water vapor.[2][4] The decomposition process begins at approximately 400°C and is complete by 500°C.[4]

2Cr(OH)₃(s) --(heat)--> Cr₂O₃(s) + 3H₂O(g)

This thermal stability profile is important for applications where Cr(OH)₃ might be subjected to high temperatures.

Redox Chemistry of Chromium (III)

The +3 oxidation state of chromium is its most stable state. However, it can be oxidized to higher oxidation states or reduced to lower ones.

In a basic medium, chromium (III) can be oxidized to chromium (VI), typically in the form of the yellow chromate ion (CrO₄²⁻), using a strong oxidizing agent like hydrogen peroxide.[9][10] The reaction first involves the formation of the hexahydroxochromate(III) ion, which is then oxidized:

2[Cr(OH)₆]³⁻(aq) + 3H₂O₂(aq) → 2CrO₄²⁻(aq) + 8H₂O(l) + 2OH⁻(aq)

Chromium (III) can be reduced to the less stable chromium (II) state by a strong reducing agent, such as zinc metal in an acidic solution.[10][11]

2Cr³⁺(aq) + Zn(s) → 2Cr²⁺(aq) + Zn²⁺(aq)

The resulting chromium (II) solutions are typically blue and are powerful reducing agents themselves, readily oxidized back to chromium (III) by atmospheric oxygen.[10][11]

Conclusion

Chromium (III) hydroxide is a versatile inorganic compound with a rich and predictable chemistry. Its synthesis via precipitation is a well-established method, and its key properties—low solubility, pronounced amphoterism, defined thermal decomposition pathway, and accessible redox states—are fundamental to its wide range of industrial and laboratory applications. A thorough understanding of these core chemical properties, as detailed in this guide, is essential for its effective and safe utilization in scientific research and development.

References

- Chromium(III) hydroxide - Grokipedia. (n.d.).

- chromium(iii)hydroxide - ChemBK. (n.d.).

- ChroMiuM hydroxide CAS#: 1308-14-1 - ChemicalBook. (n.d.).

- Chromium(III) hydroxide is amphiprotic. 1. Write a balanced chemical equation showing how an aqueous - brainly.com. (2023, November 23).

- Chromium(III) hydroxide is amphiprotic. Write a balanced chemical equation showing how an aqueous - brainly.com. (2023, October 29).

- Ksp for Cr(OH)3 is 1.6 × 10–30. What is the molar solubility of this salt in water? - YouTube. (2025, February 25).

- chromium - Chemguide. (n.d.).

- Chromium(III) hydroxide - Wikipedia. (n.d.).

- Oxidation states of chromium | MEL Chemistry. (n.d.).

- Chemistry of Chromium. (2023, June 30).

- Reactions of the Hexaaqua Ions with Hydroxide Ions - Chemistry LibreTexts. (2020, August 15).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound CAS#: 1308-14-1 [m.chemicalbook.com]

- 3. Chromium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. youtube.com [youtube.com]

- 6. brainly.com [brainly.com]

- 7. brainly.com [brainly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Oxidation states of chromium | MEL Chemistry [melscience.com]

An In-Depth Technical Guide to Chromium Hydroxide: From Core Chemical Principles to Nanoscale Innovations

This guide provides a comprehensive technical overview of chromium hydroxide, designed for researchers, scientists, and drug development professionals. Moving beyond basic chemical descriptions, this document delves into the structural nuances, synthesis methodologies, and burgeoning applications of this multifaceted compound, with a particular focus on its relevance in modern materials science and nanomedicine.

Foundational Chemistry of this compound

Chromium is a transition metal renowned for its ability to exist in multiple oxidation states, with the +2, +3, and +6 states being the most common in chemical compounds. This characteristic dictates the forms and properties of this compound, primarily found as chromium(II) hydroxide and chromium(III) hydroxide. It is critical to note that a simple hydroxide of chromium(VI) does not exist; in the +6 oxidation state, chromium forms chromates (CrO₄²⁻) and dichromates (Cr₂O₇²⁻), which are highly soluble and significantly more toxic than their Cr(III) counterparts.[1]

Chromium(III) Hydroxide: The Stable Form

Chromium(III) hydroxide, with the chemical formula Cr(OH)₃ , is the most stable and commonly encountered form.[2][3] It typically presents as a green, gelatinous precipitate that is practically insoluble in water, a property underscored by its very low solubility product constant (Ksp) of approximately 6.3 x 10⁻³¹[3].

Table 1: Physicochemical Properties of Chromium(III) Hydroxide

| Property | Value | Source(s) |

| Chemical Formula | Cr(OH)₃ | [2] |

| Molar Mass | 103.02 g/mol | [3] |

| Appearance | Green, gelatinous precipitate; blue-green powder | [4] |

| Solubility in Water | Insoluble (Ksp ≈ 6.3 x 10⁻³¹) | [3] |

| Amphoteric Nature | Soluble in strong acids and strong alkalis | [3][5] |

| Decomposition | Decomposes to chromium(III) oxide (Cr₂O₃) upon heating | [4] |

Structural Complexity: Beyond a Simple Monomer

While often represented as a simple monomeric unit, the structure of Cr(OH)₃ is far more complex. Freshly precipitated Cr(OH)₃ is typically X-ray amorphous, indicating a lack of long-range crystalline order.[6] Its structure is best described as a complex, undefined polymer.[2][5]

This polymeric nature arises from the process of olation , where hydroxide ions form bridges between chromium(III) centers. These bridges consist of Cr-(OH)-Cr linkages. Over time, in a process known as aging, these olated polymers can undergo oxolation , where the hydroxide bridges are converted into more stable oxo bridges (Cr-O-Cr), leading to a more ordered, less reactive structure. This aging process explains why freshly precipitated ("active") this compound is soluble in acids, while aged material becomes increasingly inert.[4][6]

The fundamental building block of these structures is the chromium(III) ion octahedrally coordinated by six oxygen atoms, either from hydroxide groups or water molecules. Spectroscopic studies, such as Extended X-ray Absorption Fine Structure (EXAFS), reveal that even in the amorphous state, this local CrO₆ octahedral coordination is maintained. The amorphous nature stems from the loose and disordered interconnection of these octahedra.[7][8]

Under specific conditions, such as precipitation at low temperatures from a solution of [Cr(H₂O)₆]³⁺, a crystalline hydrate, Cr(OH)₃·3H₂O , can be formed. This crystalline form has a structure that is the inverse of the bayerite (an aluminum hydroxide polymorph) structure.[9]

Logical Flow: From Monomer to Polymer

The formation and aging of chromium(III) hydroxide precipitate can be visualized as a progression from hydrated ions to a complex, cross-linked polymer.

Caption: Polymerization and Aging of Cr(OH)₃.

Chromium(II) Hydroxide: The Unstable Precursor

Chromium(II) hydroxide, Cr(OH)₂ , is a less stable compound that can be precipitated from a solution of a chromium(II) salt, such as CrCl₂, by the addition of a base in an oxygen-free environment. It is a powerful reducing agent and is readily oxidized by air to the more stable chromium(III) hydroxide.[10]

Table 2: Physicochemical Properties of Chromium(II) Hydroxide

| Property | Value | Source(s) |

| Chemical Formula | Cr(OH)₂ | [10] |

| Appearance | Blue solid | |

| Stability | Unstable; readily oxidized by air to Cr(OH)₃ | [11] |

| Reactivity | Strong reducing agent | [11] |

The primary significance of Cr(OH)₂ in a research context is as an intermediate or a precursor in chemical synthesis where a strong, solid-phase reducing agent is required. Its instability, however, makes it challenging to handle and store.

Synthesis Methodologies: A Practical Guide

The synthesis of this compound is predominantly achieved through precipitation reactions. The choice of reagents and reaction conditions (e.g., temperature, pH, aging time) is critical as it dictates the physicochemical properties of the final product, including its structure, particle size, and reactivity.

Protocol: Synthesis of Amorphous Chromium(III) Hydroxide

This protocol describes a standard laboratory procedure for synthesizing "active" amorphous chromium(III) hydroxide, which is valuable as a precursor for other chromium compounds due to its solubility in acids.

Objective: To prepare amorphous Cr(OH)₃ via precipitation from a Cr(III) salt solution.

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) or Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

Ammonium hydroxide (NH₄OH) solution (e.g., 1 M) or Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Deionized water

-

Buchner funnel and filter paper

-

Beakers and magnetic stirrer

Procedure:

-

Preparation of Chromium Solution: Dissolve a calculated amount of the chromium(III) salt in deionized water to create a solution of desired concentration (e.g., 0.5 M).

-

Precipitation: While vigorously stirring the chromium salt solution at room temperature, slowly add the basic solution (NH₄OH or NaOH) dropwise. A gelatinous green precipitate of Cr(OH)₃ will form immediately.[4]

-

Causality: Slow addition of the base prevents localized high pH, which can lead to the formation of less reactive, more aggregated precipitates. The reaction is: Cr³⁺(aq) + 3OH⁻(aq) → Cr(OH)₃(s).[5]

-

-

pH Control: Continue adding the base until the pH of the slurry reaches 7-8. This pH range ensures complete precipitation of Cr(III) while minimizing the formation of soluble tetrahydroxochromate(III) ions ([Cr(OH)₄]⁻) which can occur at higher pH.

-

Washing: Isolate the precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake repeatedly with deionized water to remove spectator ions (e.g., Cl⁻, NO₃⁻, Na⁺, NH₄⁺).

-

Self-Validation: The washing is complete when the conductivity of the filtrate is near that of deionized water, indicating the removal of soluble salt byproducts.

-

-

Drying (Optional): The resulting paste is "active" hydrated this compound. If a dry powder is required, it can be dried at a low temperature (e.g., 100 °C). Note that heating will initiate dehydration and aging, reducing its reactivity.[6]

Workflow: Synthesis of Amorphous Cr(OH)₃

Caption: Standard Precipitation Workflow for Cr(OH)₃.

Relevance to Drug Development and Nanomedicine

While this compound itself has limited direct applications in drug development, its role as a precursor to chromium(III) oxide (Cr₂O₃) nanoparticles is of significant and growing interest to the pharmaceutical and biomedical research communities. Cr₂O₃ nanoparticles are readily synthesized by the calcination (thermal decomposition) of Cr(OH)₃.[12]

Chromium(III) Oxide Nanoparticles: A Biomedical Perspective

Cr₂O₃ nanoparticles are being explored for a range of biomedical applications due to their unique physicochemical properties and biocompatibility, especially when synthesized via "green" methods.[5]

-

Anticancer and Antioxidant Activity: Studies have shown that Cr₂O₃ nanoparticles, particularly those synthesized using plant extracts, exhibit cytotoxic effects against cancer cell lines (e.g., MCF-7 breast cancer cells) and possess antioxidant properties.[5] This suggests potential as a therapeutic agent.

-

Antibacterial Agents: These nanoparticles have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, presenting a potential alternative to traditional antibiotics.

-

Drug Delivery: The high surface-area-to-volume ratio and potential for surface functionalization make Cr₂O₃ nanoparticles candidates for drug delivery systems, where they can be loaded with therapeutic agents for targeted release.[5]

The "green synthesis" approach, which uses plant extracts as reducing and capping agents, is particularly relevant for biomedical applications. This method avoids the use of harsh chemicals, resulting in nanoparticles with enhanced biocompatibility and reduced toxicity.[5]

Protocol: Green Synthesis of Cr₂O₃ Nanoparticles from a Cr(III) Precursor

This protocol provides a conceptual framework for the green synthesis of Cr₂O₃ nanoparticles, a process that begins with a chromium(III) salt that would form this compound in situ.

Objective: To synthesize biocompatible Cr₂O₃ nanoparticles using a plant extract.

Materials:

-

Chromium(III) sulfate (Cr₂(SO₄)₃)

-

Aqueous plant extract (e.g., from Abutilon indicum (L.) Sweet leaves)

-

Deionized water, Ethanol

-

Centrifuge, Muffle furnace

Procedure:

-

Precursor Mixture: Add the chromium(III) salt to the plant extract under stirring at a controlled temperature (e.g., 35 °C).[13] The phytochemicals in the extract will act as both reducing and capping agents. The formation of this compound intermediates and their subsequent reduction is indicated by a color change.

-

Nanoparticle Formation: The solution will change color (e.g., from red to black), indicating the formation of nanoparticles via surface plasmon resonance.[13]

-

Purification: Centrifuge the mixture to pellet the nanoparticles. Discard the supernatant and wash the nanoparticles multiple times with deionized water and ethanol to remove unreacted precursors and biological residues.

-

Drying: Dry the purified nanoparticles in an oven at a low temperature (e.g., 40 °C).

-

Calcination: Calcine the dried powder in a muffle furnace at a high temperature (e.g., 500 °C for 3 hours) to convert the this compound/complex precursor entirely into crystalline Cr₂O₃.[13]

-

Characterization: The resulting nanoparticles should be characterized using techniques such as XRD (for crystal structure), TEM/SEM (for size and morphology), and EDX (for elemental composition).

Toxicology and Safe Laboratory Handling

A critical aspect of working with chromium compounds is understanding the profound difference in toxicity between its oxidation states.

-

Chromium(VI): Hexavalent chromium compounds are highly toxic and are classified as known human carcinogens by inhalation.[1] They are corrosive and can cause severe damage to the respiratory tract, skin, and eyes.

-

Chromium(III): Trivalent chromium, by contrast, is significantly less toxic. It is an essential trace element for humans, playing a role in glucose and lipid metabolism.[4] While large doses can be harmful, Cr(III) compounds like this compound are not classified as carcinogens.[3] However, they can be irritants to the skin and eyes.[3]

Safe Handling Protocols:

-

Engineering Controls: All work with this compound, especially when handling it as a fine powder that can be inhaled, should be conducted within a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, a lab coat, and nitrile gloves, is mandatory.

-

Waste Disposal: All chromium-containing waste must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour it down the drain.

-

Spill Management: In case of a spill, moisten the powder first to prevent it from becoming airborne. Carefully collect the material and place it in a sealed container for hazardous waste disposal.[4]

Comparative Toxicity Pathway

Caption: Contrasting cellular toxicity pathways of Cr(VI) and Cr(III).

Conclusion

This compound, particularly in its trivalent state, is a compound of significant industrial and emerging scientific importance. While its bulk form has established applications as a pigment and catalyst precursor, its true potential for advanced applications is being realized at the nanoscale. The transformation of amorphous, polymeric Cr(OH)₃ into crystalline Cr₂O₃ nanoparticles opens a promising frontier in nanomedicine, with potential applications in oncology, infectious disease, and drug delivery. A thorough understanding of its synthesis, structural chemistry, and the distinct toxicological profiles of chromium's oxidation states is paramount for any researcher or developer working to harness the capabilities of this versatile inorganic compound.

References

-

Khan, S., Shahid, S., Hanif, S., Almoallim, H., Alharbi, S., & Sellami, H. (2021). Green Synthesis of Chromium Oxide Nanoparticles for Antibacterial, Antioxidant Anticancer, and Biocompatibility Activities. International journal of molecular sciences, 22(2), 894. [Link]

-

Talat, A., et al. (2022). A study on green synthesis, characterization of chromium oxide nanoparticles and their enzyme inhibitory potential. Frontiers in Chemistry, 10, 977317. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 14787, Chromium trihydroxide. Retrieved from [Link].

-

ChemBK (n.d.). chromium(iii)hydroxide. Retrieved from [Link].

-

U.S. Environmental Protection Agency (n.d.). Chromium Compounds. Retrieved from [Link].

-

Wikipedia (n.d.). Chromium(III) hydroxide. Retrieved from [Link].

-

Grokipedia (n.d.). Chromium(III) hydroxide. Retrieved from [Link].

- Google Patents (n.d.). WO2010026886A1 - Process for production of this compound.

-

RASAYAN Journal of Chemistry (2022). GREEN SYNTHESIS OF CHROMIUM OXIDE NANOPARTICLES USING CHROMIUM (III) COMPLEX AS A SINGLE ROUTE PRECURSOR. RASAYAN J. Chem., 15(2), 1325-1339. [Link]

-

Debag Kimya (n.d.). THE CHEMISTRY OF MINERAL TANNAGE. Retrieved from [Link].

-

Zhang, L., et al. (2015). Oxidation behavior of Cr(III) during thermal treatment of this compound in the presence of alkali and alkaline earth metal chlorides. Journal of Hazardous Materials, 300, 61-68. [Link]

-

PISRT (n.d.). BIOLOGICAL SYNTHESIS AND CHARACTERIZATION OF CHROMIUM (iii) OXIDE NANOPARTICLES. Retrieved from [Link].

-

Papassiopi, N., et al. (2014). A XAFS study of plain and composite iron(III) and chromium(III) hydroxides. Chemosphere, 111, 149-156. [Link]

-

Chemical Equations Online (n.d.). 2 Cr(OH)2 + H2O2 → 2 Cr(OH)3. Retrieved from [Link].

-

Singh, K., et al. (2024). Mechanochemical Synthesis of Chromium(III) Complexes Containing Bidentate PN and Tridentate P-NH-P and P-NH-P′ Ligands. ACS Omega. [Link]

-

Hussein, M. Z., et al. (2013). Development of Drug Delivery Systems Based on Layered Hydroxides for Nanomedicine. International Journal of Molecular Sciences, 14(7), 13548-13573. [Link]

-

U.S. Environmental Protection Agency (n.d.). Technical Appendix B. Physicochemical Properties for TRI Chemicals and Chemical Categories. Retrieved from [Link].

-

ResearchGate (n.d.). Chromium‐Based Catalysts. Retrieved from [Link].

-

Oreate AI Blog (2026). What Is the Formula for Chromium Ii Hydroxide. Retrieved from [Link].

-

ResearchGate (2015). A XAFS study of plain and composite iron(III) and chromium(III) hydroxides. Retrieved from [Link].

-

ResearchGate (n.d.). Über kristallines Chrom(III)hydroxid. I. Retrieved from [Link].

-

Smith, R. W. (1971). Effect of aging on aluminum hydroxide complexes in dilute aqueous solutions. Nonequilibrium systems in natural water chemistry, 104, 251-279. [Link]

-

Chemistry LibreTexts (2021). P1: Standard Reduction Potentials by Element. Retrieved from [Link].

-

NCERT (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved from [Link].

-

Scribd (n.d.). Chromium: Properties and Reactions. Retrieved from [Link].

-

Nail, S. L., et al. (1976). Role of water in the aging of aluminum hydroxide suspensions. Journal of Pharmaceutical Sciences, 65(8), 1195-1198. [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water (2022). Chromium (III) compounds. Retrieved from [Link].

-

Musić, S., et al. (1999). Formation of Chromia from Amorphous this compound. Croatica Chemica Acta, 72(4), 789-802. [Link]

-

Scientific Research Publishing (n.d.). Synthesis of Chromium(III) Oxide Nanoparticles by Electrochemical Method and Mukia Maderaspatana Plant Extract, Characterization, KMnO4 Decomposition and Antibacterial Study. Retrieved from [Link].

-

ResearchGate (n.d.). Table 3 . Physico-chemical properties of tablets of different formulations. Retrieved from [Link].

-

African Journals Online (AJOL) (n.d.). Magnetic and Structural Characteristics of Monolayer Chromium Iodide: A Theoretical Investigation. Retrieved from [Link].

-

YouTube (2024). Cr(OH)2=Cr(OH)3 balance the half reaction. Retrieved from [Link].

-

The Royal Society of Chemistry (2015). Chromium-based Catalysts. In Sustainable Catalysis: With Non-endangered Metals, Part 1. [Link]

-

Scribd (n.d.). Physicochemical & Biological Properties For Formulation of CR. Retrieved from [Link].

-

YouTube (2021). Cr(OH)2+H2O2=Cr(OH)3 balance the equation by algebraic method or a,b,c method. Retrieved from [Link].

-

Semantic Scholar (n.d.). Biological Synthesis and Characterization of Chromium (iii) Oxide Nanoparticles. Retrieved from [Link].

-

MDPI (n.d.). Enhanced Photocatalytic Degradation Efficiency Enabled by Flower-like BiVO4 Microspheres Constituted of Nanosheets. Retrieved from [Link].

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Robust Chromium Precursors for Catalysis: Isolation and Structure of a Single-Component Ethylene Tetramerization Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Magnetic properties of chromium ions in oxide matrices. Part 2.—MgCr2O4—MgAl2O4 solid solutions - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 4. Chromium trihydroxide | CrH6O3 | CID 14787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chromium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 6. Composition and structure of polynuclear chromium(III) hydroxo complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. researchgate.net [researchgate.net]

- 10. What Is the Formula for Chromium Ii Hydroxide - Oreate AI Blog [oreateai.com]

- 11. 2 Cr(OH)2 + H2O2 → 2 Cr(OH)3 - Balanced equation | Chemical Equations online! [chemequations.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. chembk.com [chembk.com]

A-Technical-Guide-to-the-Synthesis-Characterization-and-Application-of-Gelatinous-Chromium-Hydroxide-Precipitates

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of gelatinous chromium(III) hydroxide precipitates. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental principles governing the formation of these complex materials, outlines detailed experimental protocols, and explores their diverse applications. The guide emphasizes the causal relationships behind experimental choices, ensuring a deep understanding of the underlying chemical and physical processes. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction: The Significance of Gelatinous Chromium(III) Hydroxide

Chromium(III) hydroxide, Cr(OH)₃, is an inorganic compound of significant interest across various scientific and industrial domains. While it can exist in crystalline forms, it most commonly precipitates from aqueous solutions as a highly hydrated, amorphous, and gelatinous mass. This unique morphology is not merely a physical curiosity but is central to its utility in a wide array of applications, including as a precursor for catalysts, a pigment, a mordant in dyeing, and, critically, in environmental remediation for the removal of heavy metals from wastewater.[1][2]

The gelatinous nature of the precipitate arises from the complex olation and oxolation polymerization processes that occur upon the addition of a base to a solution containing chromium(III) ions. These processes lead to the formation of a three-dimensional network of chromium-oxygen-chromium and chromium-hydroxo-chromium bridges, entrapping large amounts of water. The resulting gel-like structure exhibits a high surface area and a thixotropic nature, which are key to its functionality but also present challenges in handling and processing.[3]

This guide will provide a detailed exploration of the factors influencing the formation and properties of gelatinous chromium(III) hydroxide, methods for its precise characterization, and a discussion of its most significant applications.

Formation and Precipitation of Gelatinous Chromium(III) Hydroxide

The precipitation of chromium(III) hydroxide is a seemingly straightforward process, yet the properties of the resulting gelatinous precipitate are exquisitely sensitive to the reaction conditions. Understanding and controlling these parameters are paramount to obtaining a material with desired characteristics.

Underlying Chemistry: From Hexaaquachromium(III) to a Gelatinous Network

In aqueous solution, the chromium(III) ion exists as the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺. This complex is acidic due to the polarization of the water molecules by the highly charged Cr³⁺ ion, leading to the following equilibrium:

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

The addition of a base, such as sodium hydroxide or ammonia, drives this equilibrium to the right, leading to the formation of further hydroxylated species. As the concentration of these hydroxo complexes increases, they undergo polymerization through two primary mechanisms:

-

Olation: The formation of hydroxo bridges (Cr-OH-Cr) between chromium centers.

-

Oxolation: The subsequent conversion of hydroxo bridges to oxo bridges (Cr-O-Cr) through the elimination of a water molecule.

These polymerization reactions propagate, leading to the formation of a vast, cross-linked network that constitutes the gelatinous precipitate.

Critical Parameters Influencing Precipitation

The physical and chemical properties of the chromium(III) hydroxide gel are profoundly influenced by several experimental parameters:

-

pH: The pH of the precipitation medium is arguably the most critical factor. Precipitation typically begins at a pH of around 4-5 and is largely complete by pH 7. The final pH affects the degree of hydration, the particle size, and the surface charge of the precipitate. Co-precipitation of magnesium and chromium hydroxides has been investigated at a pH of 8.5.[4]

-

Precipitating Agent: The choice of base can influence the morphology of the precipitate. Strong bases like NaOH tend to produce more voluminous and gelatinous precipitates, while weaker bases like ammonia may yield more granular solids. Magnesium oxide has also been shown to be an effective precipitating agent.[1]

-

Rate of Addition: The rate at which the precipitating agent is added affects the kinetics of nucleation and growth. Rapid addition often leads to a more amorphous and highly hydrated gel, while slow, controlled addition can favor the formation of a more ordered, crystalline structure.

-

Temperature: Temperature influences the rates of the olation and oxolation reactions. Higher temperatures generally promote oxolation, leading to a denser, less hydrated precipitate.

-

Aging: The properties of the gelatinous precipitate can change over time in a process known as aging. This involves further olation, oxolation, and structural rearrangement, often resulting in a decrease in water content and an increase in crystallinity.

Experimental Protocol: Synthesis of Gelatinous Chromium(III) Hydroxide

This protocol describes a standard laboratory procedure for the synthesis of a gelatinous chromium(III) hydroxide precipitate.

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) or Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

-

1 M Sodium hydroxide (NaOH) solution

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Buchner funnel and filter paper

-

Washing bottle

Procedure:

-

Preparation of Chromium(III) Solution: Dissolve a known amount of the chromium(III) salt in deionized water to create a solution of the desired concentration (e.g., 0.1 M).

-

Precipitation: While vigorously stirring the chromium(III) solution, slowly add the 1 M NaOH solution dropwise.

-

pH Monitoring: Continuously monitor the pH of the solution. Continue adding NaOH until the pH reaches a target value, typically between 8.0 and 9.5.[3] A voluminous, gelatinous, grayish-green precipitate will form.

-

Aging (Optional): For a more stable precipitate, the suspension can be aged for a specific period (e.g., 24 hours) at a controlled temperature.

-

Washing: Filter the precipitate using a Buchner funnel. Wash the precipitate repeatedly with deionized water to remove any soluble impurities, such as sodium and chloride or nitrate ions. Continue washing until the filtrate shows a neutral pH and is free of the respective anions.

-

Drying: The washed precipitate can be dried under various conditions depending on the desired water content. For a highly hydrated gel, mild drying in a desiccator may be appropriate. For a more solid material, oven drying at a controlled temperature (e.g., 110°C) can be employed.[3]

Caption: Workflow for the synthesis of gelatinous chromium hydroxide.

Physicochemical Properties of Gelatinous Chromium(III) Hydroxide

The unique properties of gelatinous chromium(III) hydroxide are a direct consequence of its amorphous, highly hydrated structure.

| Property | Typical Value/Description | Significance |

| Appearance | Grayish-green, voluminous, gelatinous solid | Indicates the presence of Cr(III) ions. |

| Water Content | Highly variable, can be >90% by weight | Contributes to the gel-like consistency and high surface area. |

| Solubility | Very low in water at neutral to alkaline pH | Essential for its application in precipitation-based separation processes. |

| Amphoterism | Soluble in both acids and strong bases | Reacts with acids to form [Cr(H₂O)₆]³⁺ and with excess strong base to form [Cr(OH)₆]³⁻. |

| Surface Area | High, typically in the range of 100-300 m²/g | Provides a large number of active sites for catalysis and adsorption. |

| Thixotropy | Exhibits shear-thinning behavior | The gel becomes less viscous when agitated and returns to a more solid state at rest.[3] |

Characterization Techniques

A multi-technique approach is necessary to fully characterize the complex nature of gelatinous chromium(III) hydroxide.

Key Characterization Methods

-

X-ray Diffraction (XRD): Primarily used to assess the degree of crystallinity. Amorphous materials like freshly precipitated chromium(III) hydroxide will show broad, diffuse scattering patterns rather than sharp Bragg peaks.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the morphology and microstructure of the precipitate. TEM can provide insights into the nanoparticulate nature of the gel. Studies have shown this compound nanoparticles to be in the range of 20-30 nm.[5]

-

Thermogravimetric Analysis (TGA): TGA is employed to determine the water content and to study the thermal decomposition of the hydroxide to chromium(III) oxide (Cr₂O₃).

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for identifying the presence of hydroxyl groups, coordinated water molecules, and Cr-O bonds within the structure.

-

Brunauer-Emmett-Teller (BET) Analysis: This technique is used to measure the specific surface area of the material, a critical parameter for applications in catalysis and adsorption.

Experimental Protocol: X-ray Diffraction Analysis

This protocol outlines the general steps for performing XRD analysis on a chromium(III) hydroxide sample.

Instrumentation:

-

Powder X-ray diffractometer with a Cu Kα radiation source.

-

Sample holder.

-

Mortar and pestle (if the sample needs to be ground).

Procedure:

-

Sample Preparation: Ensure the sample is dry and has a fine, uniform particle size. If necessary, gently grind the sample in a mortar and pestle.

-

Sample Mounting: Pack the powdered sample into the sample holder, ensuring a flat, smooth surface that is level with the holder's top edge.

-

Instrument Setup:

-

Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).

-

Define the angular range (2θ) to be scanned (e.g., 10-80 degrees).

-

Set the step size (e.g., 0.02 degrees) and the scan speed or counting time per step.

-

-

Data Collection: Initiate the XRD scan. The instrument will measure the intensity of the diffracted X-rays as a function of the 2θ angle.

-

Data Analysis:

-

Plot the diffraction intensity versus the 2θ angle.

-

For a gelatinous, amorphous sample, the resulting diffractogram will show one or more broad humps, indicating the absence of long-range crystalline order.

-

If crystalline phases are present (e.g., after aging or heat treatment), sharp peaks will be observed. These can be compared to standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases.

-

Caption: Workflow for X-ray diffraction analysis.

Applications of Gelatinous Chromium(III) Hydroxide

The unique properties of this material lend themselves to a variety of important applications.

-

Wastewater Treatment: This is one of the most significant applications. The low solubility of chromium(III) hydroxide is exploited to remove chromium from industrial effluents, particularly from tanneries and metal plating facilities.[1][6] The process involves adjusting the pH of the wastewater to precipitate the chromium, which can then be separated by filtration or sedimentation.[3] It is important to distinguish this from the removal of the highly toxic and carcinogenic hexavalent chromium (Cr(VI)), which often requires a prior reduction step to the less harmful trivalent state (Cr(III)) before precipitation.[7][8] The precipitation of Cr(III) as the hydroxide is a key step in minimizing the environmental impact of chromium-containing industrial processes.[9]

-

Catalysis: Chromium(III) hydroxide, often in combination with other metal hydroxides, serves as a precursor for the synthesis of heterogeneous catalysts. Its high surface area allows for the dispersion of active catalytic sites.

-

Pigments: Calcination of chromium(III) hydroxide yields chromium(III) oxide (Cr₂O₃), a highly stable and inert green pigment known as chrome green, which is used in paints, ceramics, and other materials.

-

Mordant in Dyeing: Chromium(III) hydroxide has been historically used as a mordant in the textile industry. It helps to fix dyes to the fabric, improving the colorfastness of the final product.

Safety and Handling

While trivalent chromium is significantly less toxic than its hexavalent counterpart, proper safety precautions should always be observed when handling chromium(III) hydroxide and its precursor salts.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13][14]

-

Inhalation: Avoid inhaling dust from dried this compound.[12] Work in a well-ventilated area or use a fume hood.[10]

-

Skin Contact: Avoid prolonged skin contact.[10] In case of contact, wash the affected area thoroughly with soap and water.[10]

-

Disposal: Dispose of chromium-containing waste in accordance with local, state, and federal regulations.

Conclusion

The gelatinous precipitate of chromium(III) hydroxide is a fascinating and technologically important material. Its formation is governed by a complex interplay of hydrolysis and polymerization reactions, resulting in a highly hydrated, amorphous network with a large surface area. By carefully controlling the precipitation conditions, it is possible to tailor the properties of the gel for specific applications, most notably in the crucial field of environmental remediation. A thorough understanding of the synthesis, characterization, and safe handling of this material is essential for researchers and professionals working in a variety of scientific and industrial sectors.

References

- US4560546A - this compound precipitate obtained by a continuous process for the removal of chromium from waste waters - Google P

- Chromium Pollution in European Water, Sources, Health Risk, and Remediation Strategies: An Overview - PubMed Central. (URL: )

- CXCR012_ CHROMIUM III ACET

- Material Safety D

- 150-20 Formation Mechanisms for this compound Precipitation on Mineral Surfaces: The Impact on Contaminant Mobility in the Soil Environment. (URL: )

- Chemical precipitation method for chromium removal and its recovery from tannery wastewater in Ethiopia - ResearchG

- Advances in the Removal of Cr(III) from Spent Industrial Effluents—A Review - PMC. (URL: )

- Effect of pH value on precipitation of chromium and magnesium hydroxide.

- Microbial Precipitation of Cr(III)-Hydroxide and Se(0) Nanopartic... - Ingenta Connect. (URL: )

- Recovery and Reuse of Chromium Ions from Tannery Wastewaterby Precipit

- Chromium(III)

- Health hazards of hexavalent chromium (Cr (VI)) and its microbial reduction - PMC. (URL: )

- This compound - AK Scientific, Inc. (URL: )

- Continuous Precipitate Flatation of Chromium(III)

- SAFETY D

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in the Removal of Cr(III) from Spent Industrial Effluents—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4560546A - this compound precipitate obtained by a continuous process for the removal of chromium from waste waters - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Microbial Precipitation of Cr(III)-Hydroxide and Se(0) Nanopartic...: Ingenta Connect [ingentaconnect.com]

- 6. ijera.com [ijera.com]

- 7. Chromium Pollution in European Water, Sources, Health Risk, and Remediation Strategies: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Health hazards of hexavalent chromium (Cr (VI)) and its microbial reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Abstract: Formation Mechanisms for this compound Precipitation on Mineral Surfaces: The Impact on Contaminant Mobility in the Soil Environment. (ASA, CSSA and SSSA International Annual Meetings) [scisoc.confex.com]

- 10. gelest.com [gelest.com]

- 11. ditrimex.com [ditrimex.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Technical Guide to Chromium(III) Hydroxide: CAS Number, Safety Data, and Handling Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of chromium(III) hydroxide (CAS Number: 1308-14-1), focusing on its chemical identification, safety data, and best practices for laboratory handling. Synthesizing information from regulatory bodies, safety data sheets, and scientific literature, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for the safe and effective use of this compound. The guide addresses the existing discrepancies in GHS classification and provides a detailed analysis of toxicological and ecological data within the context of trivalent chromium compounds. Furthermore, it outlines detailed protocols for safe handling, storage, emergency response, and disposal, supplemented by visual aids to ensure clarity and adherence to safety standards.

Chemical Identification and Physical Properties

Chromium(III) hydroxide, identified by the CAS number 1308-14-1, is an inorganic compound with the chemical formula Cr(OH)₃[1]. It is also known by several synonyms, including chromic hydroxide and chromium(3+) trihydroxide[2]. In a laboratory setting, it typically appears as a green, gelatinous precipitate or a blue-green powder[3][4][5].

A key characteristic of chromium(III) hydroxide is its amphoteric nature, meaning it is soluble in both acids and strong alkalis[4][5]. While it is practically insoluble in water, freshly prepared chromium(III) hydroxide will dissolve in dilute mineral acids[3][4][5]. Upon aging, it can become less soluble in acids[4][5]. When heated, it decomposes to form chromic oxide[4][5][6].

| Property | Value | Source(s) |

| CAS Number | 1308-14-1 | [1][5] |

| Molecular Formula | Cr(OH)₃ | [2][7] |

| Molecular Weight | 103.02 g/mol | [2] |

| Appearance | Green, gelatinous precipitate or blue-green powder | [4][5] |

| Solubility | Insoluble in water; soluble in acids and strong alkalis | [3][4][5] |

| Decomposition | Decomposes to chromic oxide upon heating | [4][5][6] |

Hazard Identification and GHS Classification: A Critical Analysis

The hazard classification of chromium(III) hydroxide presents some inconsistencies across various safety data sheets (SDS). This discrepancy is important for researchers to understand in the context of risk assessment.

Some suppliers classify chromium(III) hydroxide as a hazardous substance, citing the following GHS classifications[6][7]:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed[7].

In contrast, other sources state that the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[3]. The European Chemicals Agency (ECHA) C&L Inventory indicates that a significant majority of notifiers have not classified chromium(III) hydroxide as hazardous[3].

This divergence in classification may stem from the physical form of the substance, the presence of impurities, or the specific data used for classification. For instance, the irritant effects are primarily associated with the dust or powder form of the compound. Therefore, it is prudent for laboratory personnel to handle chromium(III) hydroxide as a potential irritant to the skin, eyes, and respiratory tract, and to take appropriate protective measures.

Toxicological Profile: Understanding the Risks

It is crucial to distinguish the toxicological properties of trivalent chromium (Cr(III)) compounds, such as chromium(III) hydroxide, from the more toxic hexavalent chromium (Cr(VI)) compounds[8]. Trivalent chromium is an essential trace element for human metabolism, while hexavalent chromium is a known carcinogen[3][8].

Acute Toxicity: While some SDSs classify chromium(III) hydroxide as harmful if swallowed (Acute Toxicity, Oral, Category 4), specific LD50 data for this compound are largely unavailable, with most sources reporting "not available"[6][7]. General information on trivalent chromium compounds suggests they have moderate acute toxicity upon oral exposure[8].

Irritation and Sensitization: As noted in the GHS classification, chromium(III) hydroxide may cause skin, eye, and respiratory irritation, particularly in its powder form[6][7]. Symptoms of skin contact can include redness, itching, and scaling[6]. Eye contact may lead to redness and pain[6]. Inhalation of dust can irritate the respiratory system[6]. While less common than with hexavalent chromium, some trivalent chromium compounds have been associated with skin sensitization.

Carcinogenicity: Chromium(III) hydroxide is not classified as a carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC)[6]. This is a key distinction from hexavalent chromium compounds, which are recognized as human carcinogens[8].

Occupational Exposure Limits: For trivalent chromium compounds, the following occupational exposure limits have been established:

-

OSHA PEL (Permissible Exposure Limit): 0.5 mg/m³ (8-hour TWA)[9]

-

NIOSH REL (Recommended Exposure Limit): 0.5 mg/m³ (10-hour TWA)[10]

-

ACGIH TLV (Threshold Limit Value): 0.003 mg/m³ (8-hour TWA, inhalable particulate matter)[9]

Ecological Information

The environmental fate and impact of chromium are highly dependent on its oxidation state. Trivalent chromium compounds, including chromium(III) hydroxide, are generally less mobile and less toxic to aquatic life than hexavalent chromium compounds.

In soil and aquatic environments, trivalent chromium tends to precipitate as hydroxides, oxides, or phosphates, or to be adsorbed onto organic matter and soil particles[11]. This generally limits its bioavailability. However, changes in environmental conditions, such as pH, can affect its solubility and mobility[11].

While specific ecotoxicity data for chromium(III) hydroxide is limited, studies on trivalent chromium have shown that it can be toxic to aquatic organisms at certain concentrations. For instance, chronic toxicity values for Cr(III) in freshwater have been reported to be as low as 6 µg/L for fish (Oncorhynchus mykiss). Therefore, it is essential to prevent the release of chromium(III) hydroxide into waterways[6][12].

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when working with chromium(III) hydroxide in a laboratory setting.

Engineering Controls:

-

Work in a well-ventilated area.

-

Use a fume hood or other local exhaust ventilation when handling the powder to minimize dust inhalation.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate or dust levels are high, use a NIOSH-approved respirator for particulates.

Handling Procedures:

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Keep containers tightly closed when not in use.

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep away from incompatible materials, such as strong oxidizing agents[6].

-

Store in tightly sealed containers.

Emergency Procedures: A Step-by-Step Guide

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[6].

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[6].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6].

Accidental Release Measures (Spill Cleanup): In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Experimental Protocol for Small Spill Cleanup:

-

Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

-

Ventilate: Ensure adequate ventilation, using a fume hood if the spill is within it.

-

Personal Protective Equipment: Don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a respirator if there is a risk of inhaling dust.

-

Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a solution, cover with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collection: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.

-

Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

-

Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.

Disposal Considerations

Waste chromium(III) hydroxide and contaminated materials must be disposed of as hazardous waste. Do not dispose of down the drain or in the regular trash. Consult with your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures and to ensure compliance with all applicable regulations.

Conclusion

Chromium(III) hydroxide is a valuable compound in research and development, with a generally lower toxicity profile than its hexavalent counterparts. However, the potential for skin, eye, and respiratory irritation necessitates careful handling and adherence to strict safety protocols. The inconsistencies in GHS classification highlight the importance of a conservative approach to safety, treating the compound as a potential irritant. By understanding the information presented in this guide and implementing the recommended procedures, researchers can work safely and effectively with chromium(III) hydroxide, minimizing risks to themselves and the environment.

References

-

U.S. Environmental Protection Agency. (n.d.). Chromium Compounds. Retrieved from [Link]

-

GOV.UK. (n.d.). Incident management: chromium and chromium (III) compounds. Retrieved from [Link]

-

Department of Climate Change, Energy, the Environment and Water (Australia). (2022). Chromium (III) compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14787, Chromium trihydroxide. Retrieved from [Link]

-

Occupational Safety and Health Administration. (2021). CHROMIUM(III) COMPOUNDS (as Cr). Retrieved from [Link]

-

DC Fine Chemicals. (2024). Safety Data Sheet: Chromium(III) acetate hydroxide. Retrieved from [Link]

-

Water Quality Australia. (n.d.). Chromium in freshwater and marine water. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Chromium metal. Retrieved from [Link]

-

Grokipedia. (n.d.). Chromium(III) hydroxide. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Chromic acid and chromates. Retrieved from [Link]

- Velma, V., Vutukuru, S. S., & Tchounwou, P. B. (2009). Ecotoxicology of Hexavalent Chromium in Freshwater Fish: A Critical Review. Reviews on environmental health, 24(2), 129–145.

-

Agency for Toxic Substances and Disease Registry. (2012). Chromium (Cr) Toxicity: What are the Standards and Regulations for Chromium Exposure?. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for Chromium. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Toxicological Profile for Chromium. Retrieved from [Link]

-

World Health Organization. (2003). Chromium in Drinking-water. Retrieved from [Link]

-

The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Canadian Council of Ministers of the Environment. (1999). Canadian Water Quality Guidelines for the Protection of Aquatic Life - Chromium. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Chromium. Retrieved from [Link]

-

The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1308-14-1,CHROMIUM (III) HYDROXIDE N-HYDRATE. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. Chromium trihydroxide | CrH6O3 | CID 14787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ChroMiuM hydroxide | 1308-14-1 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. aksci.com [aksci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. epa.gov [epa.gov]

- 9. CHROMIUM(III) COMPOUNDS (as Cr) | Occupational Safety and Health Administration [osha.gov]

- 10. Chromium (Cr) Toxicity: What are the Standards and Regulations for Chromium Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 11. cdn.who.int [cdn.who.int]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Introduction: The Thermodynamic Landscape of Chromium Hydroxides

An In-Depth Technical Guide to the Thermodynamic Properties of Chromium Hydroxide Formation

The formation of chromium hydroxides is a pivotal process in fields ranging from environmental geochemistry to materials science and industrial chemistry. Understanding the thermodynamic driving forces behind these reactions is essential for predicting the fate and transport of chromium in natural waters, developing effective remediation strategies for contaminated sites, controlling precipitation in synthetic processes, and ensuring the stability of chromium-containing materials.[1] Chromium's complex chemistry, particularly its ability to exist in multiple oxidation states (primarily III and VI), makes its speciation highly sensitive to environmental conditions such as pH and redox potential.[2]

This guide, intended for researchers and scientists, provides a detailed exploration of the thermodynamic properties—Gibbs free energy, enthalpy, and entropy—that govern the formation of key this compound species. By synthesizing critically evaluated data with the principles behind experimental determination, this document serves as a foundational resource for predicting and manipulating the stability of these compounds. We will delve into the quantitative thermodynamic data, the factors influencing equilibrium, and the methodologies used to acquire these critical parameters.

Fundamental Thermodynamic Properties of Key this compound Species

The spontaneity and stability of this compound formation are quantified by the standard Gibbs free energy of formation (ΔG°f), the standard enthalpy of formation (ΔH°f), and the standard molar entropy (S°). A negative ΔG°f indicates a spontaneous formation reaction from the elements in their standard states.[3][4] The enthalpy term reflects the heat absorbed or released during formation, while entropy quantifies the change in disorder.

Chromium(III) Hydroxide, Cr(OH)₃

Chromium(III) hydroxide is the most environmentally significant solid phase, limiting the concentration of trivalent chromium in most natural waters through precipitation.[1] It exists in both an amorphous, freshly precipitated form and a more stable crystalline state. The amorphous form is often represented as Cr(OH)₃·xH₂O.[5]

The formation can be represented by the reaction: Cr³⁺(aq) + 3OH⁻(aq) ⇌ Cr(OH)₃(s)

Tetrahydroxochromate(III) Anion, [Cr(OH)₄]⁻

In the presence of excess hydroxide ions (i.e., at high pH), solid Cr(OH)₃ dissolves to form the soluble tetrahydroxochromate(III) anion.[6] This amphoteric behavior is critical in understanding chromium's increased mobility in alkaline environments.

The formation from the solid hydroxide is: Cr(OH)₃(s) + OH⁻(aq) ⇌ [Cr(OH)₄]⁻(aq)

The overall formation constant (K_f) for [Cr(OH)₄]⁻ from Cr³⁺ is exceptionally high, indicating a very stable complex in alkaline solutions.[7][8]

Summary of Thermodynamic Data

The following table summarizes selected standard thermodynamic data for key chromium species at 298.15 K (25 °C). It is important to note that values can vary between sources due to different experimental methods and data evaluation protocols.

| Species | Formula | State | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) | S° (J/mol·K) | Source |

| Chromium(III) Ion | Cr³⁺ | aq | Value not consistently reported | Value not consistently reported | -112.37 cal/K·mol (-470.16 J/mol·K) | [6] |

| Chromium(III) Hydroxide | Cr(OH)₃ | amorphous | - | -199.41 kcal/mol (-834.33 kJ/mol) | - | [6] |

| Tetrahydroxochromate(III) | [Cr(OH)₄]⁻ | aq | - | -243.28 kcal/mol (-1017.88 kJ/mol) | - | [6] |

| Chromium(II) Hydroxide | Cr(OH)₂ | - | Data not readily available | Data not readily available | Data not readily available | [9] |

Note: Data conversion from kcal to kJ uses the conversion factor 1 kcal = 4.184 kJ. Discrepancies in the literature are common and reflect the complexity of the measurements.[1]

Critical Factors Influencing this compound Stability

The formation and dissolution of chromium hydroxides are not governed by thermodynamic constants alone. Environmental variables play a decisive role in shifting the chemical equilibria.

The Dominant Role of pH

The pH of an aqueous solution is the most critical factor controlling chromium speciation.[2][10]

-

Acidic Conditions (pH < 5): Cr(OH)₃ is soluble, and the dominant species is the hydrated Cr³⁺ ion.[5] As pH increases from very low values, intermediate hydrolysis species such as [Cr(OH)]²⁺ and [Cr(OH)₂]⁺ appear.[11]

-

Near-Neutral to Slightly Alkaline Conditions (pH 6-11): The solubility of Cr(OH)₃ is at its minimum, leading to its precipitation and immobilization.[1]

-

Strongly Alkaline Conditions (pH > 12): Cr(OH)₃ exhibits amphoteric behavior, re-dissolving to form the soluble [Cr(OH)₄]⁻ anion.[6]

This relationship is visually summarized in speciation diagrams, which plot the relative abundance of each species as a function of pH.

Caption: Logical relationship of dominant Cr(III) species with pH.

Redox Potential (Eh)

Redox potential, in conjunction with pH, determines the oxidation state of chromium. While this guide focuses on Cr(III) hydroxides, it is crucial to recognize that under oxidizing conditions, Cr(III) can be converted to the highly soluble and toxic Cr(VI) species (e.g., CrO₄²⁻, HCrO₄⁻).[2] Conversely, reducing conditions favor the formation of Cr(III) and subsequent precipitation as Cr(OH)₃.[1] This interplay is classically represented by a Pourbaix (Eh-pH) diagram.

Experimental Determination of Thermodynamic Properties

The data presented in this guide are derived from rigorous experimental and computational methods. Understanding these techniques is key to appreciating the source of the data and its associated uncertainties.

Solubility Studies for Gibbs Free Energy (ΔG°)

Causality: The Gibbs free energy of a dissolution reaction is directly related to its equilibrium constant (in this case, the solubility product, Ksp) via the equation ΔG° = -RTln(Ksp). By carefully measuring the equilibrium concentration of ions in solution with a solid hydroxide, we can calculate Ksp and thus ΔG°. This method is fundamental for sparingly soluble salts like Cr(OH)₃.[5]

Generalized Protocol:

-

Synthesis: Prepare amorphous Cr(OH)₃ by precipitating it from a Cr(III) salt solution (e.g., Cr(NO₃)₃) with a base (e.g., KOH) under controlled conditions.[12]

-

Equilibration: Suspend the solid Cr(OH)₃ in a series of aqueous solutions with varying pH values, maintained by buffers. The ionic strength should be held constant with a background electrolyte (e.g., NaClO₄).

-

Incubation: Agitate the suspensions at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (this can take days or weeks).

-

Phase Separation: Separate the solid and aqueous phases, typically by centrifugation followed by filtration through a fine-pored membrane.

-

Analysis: Accurately measure the total chromium concentration in the filtered aqueous phase using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

-

Calculation: Use the measured chromium concentration at each pH to calculate the Ksp, accounting for the formation of various aqueous species. From Ksp, calculate ΔG°.

Caption: Data analysis workflow for potentiometric determination of K_f.

Calorimetry for Enthalpy (ΔH°)

Causality: Isothermal titration calorimetry (ITC) or solution calorimetry directly measures the heat released (exothermic) or absorbed (endothermic) during a chemical reaction. This heat change, under constant pressure, is the enthalpy of reaction (ΔH°). This provides a direct, non-inferential measurement of the enthalpy component of the thermodynamic profile. Generalized Protocol:

-

Instrument Setup: Thermally equilibrate a highly sensitive calorimeter containing a solution of one reactant (e.g., a buffered solution).

-

Titration/Mixing: Inject a precise amount of the second reactant (e.g., a concentrated Cr(III) salt solution) into the reaction cell.

-

Heat Measurement: The instrument measures the minute temperature change resulting from the reaction and calculates the associated heat flow.

-

Data Integration: Integrating the heat flow over the course of the reaction peak yields the total heat change (Q).

-

Calculation: Knowing the moles of reactant that were the limiting reagent, the molar enthalpy of reaction (ΔH°) is calculated as Q / moles.

Ab Initio Computational Methods

Causality: Modern computational chemistry allows for the prediction of thermodynamic properties from first principles (ab initio). [13]Methods like the Coupled Cluster (CCSD(T)) approach can solve the Schrödinger equation for a given molecule to determine its energy. [14]By calculating the energies of reactants and products, the enthalpy of formation can be derived with high accuracy, providing an invaluable independent check on experimental data. [13]

Conclusion